(S)-tert-Butyl 3-((4-(2-((5-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate
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Description
(S)-tert-Butyl 3-((4-(2-((5-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C30H34N6O3 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (S)-tert-Butyl 3-((4-(2-((5-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and several heterocyclic components including pyrimidine and pyridine . These structural elements are crucial for its biological interactions.
Component | Structure |
---|---|
Tert-butyl group | tert-butyl |
Piperidine | piperidine |
Pyrimidine | pyrimidine |
Pyridine | pyridine |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to (S)-tert-butyl 3-(...) with promising results against various pathogens. For instance, derivatives of related structures showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile , with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis. This is critical for their efficacy against resistant strains . The presence of the tert-butyl group enhances lipophilicity, promoting better membrane penetration, which is vital for antibacterial action .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For example:
- Increasing hydrophobicity through larger alkyl groups can enhance membrane penetration.
- Substitutions on the pyrimidine ring can alter binding affinity to target proteins, thus affecting potency .
Case Studies
- Antimicrobial Efficacy : A study on a series of pyrimidine-containing compounds demonstrated that specific substitutions led to enhanced activity against MRSA strains. Compounds with cationic groups showed improved interactions with bacterial membranes .
- Toxicity Assessment : Compound toxicity was evaluated using MCF-7 cell lines, revealing favorable profiles even at high concentrations (up to 32 µg/mL), indicating a good therapeutic window .
Properties
Molecular Formula |
C30H34N6O3 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[4-[2-(5-amino-2-methylnaphthalen-1-yl)oxypyridin-3-yl]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H34N6O3/c1-19-12-13-21-22(9-5-11-24(21)31)26(19)38-27-23(10-6-15-32-27)25-14-16-33-28(35-25)34-20-8-7-17-36(18-20)29(37)39-30(2,3)4/h5-6,9-16,20H,7-8,17-18,31H2,1-4H3,(H,33,34,35)/t20-/m0/s1 |
InChI Key |
CUXNKFIOFUGOJJ-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)OC3=C(C=CC=N3)C4=NC(=NC=C4)N[C@H]5CCCN(C5)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC5CCCN(C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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